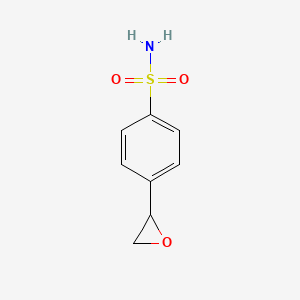

4-(Oxiran-2-yl)benzene-1-sulfonamide

Description

Properties

CAS No. |

566949-16-4 |

|---|---|

Molecular Formula |

C8H9NO3S |

Molecular Weight |

199.23 g/mol |

IUPAC Name |

4-(oxiran-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C8H9NO3S/c9-13(10,11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2,(H2,9,10,11) |

InChI Key |

XJVVTZUSPCLKKE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzene ring substituted with a sulfonamide group and an oxirane (epoxide) group. Its molecular formula is with a molecular weight of approximately 199.23 g/mol. The presence of the epoxide group enhances its reactivity, making it a valuable candidate for various chemical transformations and biological interactions.

Antibacterial Properties

4-(Oxiran-2-yl)benzene-1-sulfonamide exhibits significant antibacterial activity due to its sulfonamide component, which acts as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism positions it as a potential lead compound for developing new antibiotics.

Case Study:

In research focusing on the structure-activity relationship (SAR) of sulfonamides, compounds similar to this compound were evaluated for their effectiveness against various bacterial strains. The results indicated that modifications to the epoxide group could enhance antibacterial efficacy while reducing toxicity .

Potential Anticancer Activity

The compound’s ability to interact with biological macromolecules suggests potential applications in cancer therapy. Epoxide groups are known to form covalent bonds with nucleophilic sites in proteins, potentially leading to cytotoxic effects on cancer cells.

Research Findings:

A study highlighted the use of benzene-1,4-disulfonamides as OXPHOS inhibitors, demonstrating that similar compounds could inhibit mitochondrial functions critical for cancer cell survival . This opens avenues for exploring this compound in cancer treatment protocols.

Polymer Chemistry

In polymer chemistry, this compound has been utilized as a monomer for synthesizing sulfonamide-functionalized polymers. These polymers exhibit enhanced properties such as thermal stability and chemical resistance.

Synthesis Protocol:

The synthesis involves a multi-step process where the compound undergoes ring-opening polymerization to form poly(sulfonamide), which can be tailored for specific applications in coatings and adhesives .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzene Sulfonamide | Simple benzene ring with sulfonamide | Well-known antibacterial properties |

| Epoxyphenyl Sulfonamide | Contains an epoxy group similar to 4-(Oxiran...) | Enhanced reactivity due to epoxy functionality |

| N-(Phenylsulfonyl) Glycine | Amino acid derivative with sulfonamide | Biological activity related to amino acids |

This table illustrates how the dual functionality of this compound may confer distinct biological and chemical reactivities not found in simpler analogs.

Comparison with Similar Compounds

Structural Features :

- Epoxide group : Enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, thiols).

- Sulfonamide group : Imparts hydrogen-bonding capacity, often critical for enzyme inhibition (e.g., carbonic anhydrase) .

The following table compares 4-(Oxiran-2-yl)benzene-1-sulfonamide with structurally related sulfonamide derivatives, focusing on synthesis, physical properties, and biological activity:

Notes:

- *Synthesis yields for analogous epoxides in ranged from 31% (4-(Oxiran-2-yl)benzonitrile) to 80% (ethyl 3-(oxiran-2-yl)propanoate) .

Key Comparisons:

Reactivity :

- The epoxide group in this compound distinguishes it from hydrazine- or triazine-substituted derivatives (e.g., compounds 15 and 26). Epoxides are prone to nucleophilic attack, enabling covalent modification of biological targets or further synthetic elaboration .

- In contrast, selenium-containing derivatives (e.g., compound in ) exhibit redox activity, which is absent in the target compound .

However, sulfonamide-epoxide hybrids are hypothesized to target cysteine residues in enzymes via epoxide ring-opening .

Physical Properties :

- Melting points for hydrazine derivatives (e.g., compound 15: 226–227°C) are higher than those of oxolane-substituted analogs (e.g., ), suggesting stronger intermolecular forces in the former .

Preparation Methods

Condensation with α-Halogenomethylstyrenes

A foundational method involves the alkylation of sulfonamide precursors with α-halogenomethylstyrenes, followed by epoxidation. In this approach, 4-methylbenzenesulfonamide derivatives are condensed with reagents such as 2-phenyl-3-chloroprop-1-ene in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The intermediate allyl sulfonamide is subsequently oxidized using peroxides like m-chloroperoxybenzoic acid (mCPBA) or peracetic acid to form the epoxide.

Key Parameters:

-

Reagents: NaOH, tetrabutylammonium bromide, mCPBA.

-

Conditions: 80°C for alkylation; reflux in chloroform for epoxidation.

This method is notable for its selectivity in forming the oxirane ring but faces challenges in thermal stability, as some intermediates degrade during storage.

Direct Alkylation Using Epichlorohydrin Derivatives

Epichlorohydrin-Mediated Synthesis

An alternative route employs epichlorohydrin or its derivatives as direct alkylating agents. For instance, 4-cyano-N-methylbenzenesulfonamide reacts with 2-(chloromethyl)-2-(3-chlorophenyl)oxirane in 1,2-dimethoxyethane under basic conditions (NaH) to yield the target compound. This one-pot method bypasses the need for separate oxidation steps, simplifying purification.

Key Parameters:

-

Reagents: Sodium hydride, epichlorohydrin derivatives.

-

Conditions: Reflux in 1,2-dimethoxyethane.

This approach is advantageous for avoiding unstable intermediates but requires stringent control over stoichiometry to minimize side reactions.

Epoxidation via Dimethyldioxirane (DMDO)

DMDO as a Green Oxidant

Recent advancements highlight dimethyldioxirane (DMDO) as an efficient epoxidizing agent. In this method, allyl sulfonamides dissolved in acetone are treated with freshly prepared DMDO at room temperature. The reaction proceeds rapidly, with completion confirmed via ¹H NMR monitoring.

Key Parameters:

-

Reagents: DMDO in acetone.

-

Conditions: Room temperature, short reaction times (<2 hours).

DMDO offers milder conditions compared to peroxides, reducing degradation risks. However, its preparation requires caution due to explosivity.

Comparative Analysis of Synthetic Methods

Optimization Strategies and Challenges

Enhancing Thermal Stability

Studies indicate that substituting electron-withdrawing groups (e.g., difluoromethyl) on the sulfonamide moiety improves thermal stability. For example, 4-chloro-N-difluoromethyl-3-methyl-N-(2-phenyloxiran-2-ylmethyl)benzenesulfonamide exhibits enhanced shelf-life compared to non-fluorinated analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(Oxiran-2-yl)benzene-1-sulfonamide and its derivatives?

- Methodology : The synthesis typically involves coupling reactions between epoxide-containing precursors and sulfonamide intermediates. For example, sulfonyl chloride derivatives (e.g., benzenesulfonyl chloride) can react with amines under controlled conditions (e.g., dichloromethane, room temperature) to form sulfonamides . Epoxide rings, such as oxiran-2-yl groups, are often introduced via epoxidation of alkenes using peracids or via nucleophilic ring-opening reactions. Characterization of intermediates and final products is critical, employing techniques like H-NMR, IR spectroscopy, and elemental analysis .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodology :

- X-ray crystallography : Provides precise bond lengths, angles, and crystal packing. For example, triclinic crystal systems (space group ) with parameters Å, Å, Å are common for sulfonamide derivatives .

- Spectroscopic analysis : H-NMR detects proton environments (e.g., sulfonamide NH at δ 6.8–7.2 ppm), while IR identifies functional groups (e.g., S=O stretching at 1150–1350 cm) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic distributions and reactivity sites .

Q. What are the primary reactivity trends observed in sulfonamide-epoxide hybrids like this compound?

- Methodology :

- Epoxide ring-opening : The oxiran-2-yl group undergoes nucleophilic attack by amines, thiols, or water, forming diols or substituted derivatives. Reaction conditions (e.g., acidic vs. alkaline media) dictate regioselectivity .

- Sulfonamide functionalization : The sulfonamide NH group participates in alkylation, acylation, or condensation reactions. For example, coupling with benzoyl chloride forms N-acylated derivatives .

- Stability studies : Monitor degradation under thermal or photolytic conditions using HPLC or TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for sulfonamide-epoxide hybrids across different studies?

- Methodology :

- Meta-analysis : Compare experimental protocols (e.g., cell lines, assay conditions) from conflicting studies. Variations in solvent purity (e.g., DMSO concentration) or incubation times can alter results .

- Structure-activity relationship (SAR) : Use crystallographic data (e.g., torsion angles of the sulfonamide group) to correlate conformational flexibility with activity .

- Reproducibility testing : Replicate assays under standardized conditions, including controls for epoxide hydrolysis (a common source of variability) .

Q. What strategies optimize the selectivity of this compound derivatives for target proteins in drug discovery?

- Methodology :

- Molecular docking : Screen derivatives against protein databases (e.g., PDB) to identify binding motifs. For example, sulfonamide groups often interact with zinc ions in carbonic anhydrase inhibitors .

- Isotopic labeling : Use S-labeled sulfonamides to track target engagement in vitro .

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors from the epoxide oxygen) using software like Schrödinger’s Phase .

Q. How do steric and electronic effects influence the reaction pathways of this compound in multi-step syntheses?

- Methodology :

- Kinetic studies : Monitor reaction progress via time-resolved NMR or LC-MS to identify intermediates .

- Steric maps : Calculate Tolman cone angles or Bürgi-Dunitz angles to predict nucleophilic attack sites on the epoxide ring .

- Electronic profiling : Use Hammett constants () to correlate substituent effects on reaction rates (e.g., electron-withdrawing groups accelerate epoxide ring-opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.